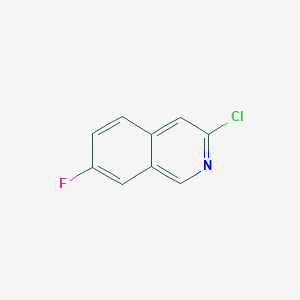

3-Chloro-7-fluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-7-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDRWTHVHZAKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607930 | |

| Record name | 3-Chloro-7-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82117-26-8 | |

| Record name | 3-Chloro-7-fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82117-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-7-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 7 Fluoroisoquinoline and Its Advanced Precursors

Established Synthetic Routes to Substituted Isoquinolines

The foundational isoquinoline (B145761) ring system can be constructed through several classical and modern synthetic protocols. These methods provide access to a wide variety of substituted isoquinolines, which can serve as precursors to more complex targets.

Classical Cyclization Protocols

Several named reactions have become cornerstones of isoquinoline synthesis, relying on intramolecular cyclization of appropriately substituted acyclic precursors. These methods are generally limited to electron-rich carbocycles due to their reliance on electrophilic aromatic substitution. researchgate.net

Bischler–Napieralski Reaction: This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to form isoquinolines. nrochemistry.com The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org The reaction is most effective when the benzene (B151609) ring contains electron-donating groups. nrochemistry.com The resulting dihydroisoquinoline can be dehydrogenated to the corresponding isoquinoline using reagents such as palladium. pharmaguideline.com Two primary mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. nrochemistry.comwikipedia.org

Pomeranz–Fritsch Reaction: First reported in 1893, this reaction synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comorganicreactions.orgwikipedia.org The process begins with the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal). wikipedia.orgquimicaorganica.org Subsequent treatment with a strong acid, typically sulfuric acid, promotes ring closure and aromatization to yield the isoquinoline. thermofisher.comwikipedia.org While versatile, yields can vary widely. organicreactions.org This method offers a way to prepare isoquinolines with substitution patterns that are difficult to achieve with other classical techniques. organicreactions.org

Pictet–Spengler Reaction: Discovered in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. researchgate.netyoutube.comnih.gov Like the Bischler-Napieralski reaction, the product is not fully aromatic and requires a subsequent oxidation step to yield the isoquinoline. The Pictet-Spengler reaction is a highly efficient method for constructing tetrahydroisoquinoline frameworks, which are common motifs in natural alkaloids. researchgate.netaalto.fi

Table 1: Overview of Classical Isoquinoline Syntheses

| Reaction Name | Starting Materials | Key Reagents | Primary Product |

|---|---|---|---|

| Bischler–Napieralski | β-Phenylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline (B110456) |

| Pomeranz–Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | H₂SO₄ (or other strong acid) | Isoquinoline |

| Pictet–Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline |

Transition Metal-Catalyzed Approaches for Isoquinoline Scaffold Construction

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions as powerful tools for constructing heterocyclic scaffolds with high efficiency and functional group tolerance. nih.gov Catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), cobalt (Co), and copper (Cu) have been extensively used. bohrium.comresearchgate.net These methods often utilize C-H activation/annulation strategies, which are highly atom- and step-economical. researchgate.net For example, rhodium(III)-catalyzed [4+2] annulation reactions can be used to construct 1-aminoisoquinoline (B73089) derivatives. nih.gov Similarly, cobalt-catalyzed C-H coupling and cyclization with alkynes provides another route to the isoquinoline core. organic-chemistry.org These approaches offer alternatives to traditional methods and have expanded the diversity of accessible isoquinoline motifs. researchgate.netbohrium.com

Table 2: Examples of Transition Metal-Catalyzed Isoquinoline Syntheses

| Catalyst Metal | Coupling Partners | Key Strategy | Reference Example |

|---|---|---|---|

| Rhodium (Rh) | Oxime, Internal Alkyne | C-H Activation / Annulation | Synthesis of multisubstituted isoquinolines. organic-chemistry.org |

| Palladium (Pd) | o-Iodobenzaldehyde imine, Terminal Alkyne | Coupling / Cyclization | Synthesis of various isoquinolines in high yields. organic-chemistry.org |

| Copper (Cu) | Hydrazine adduct, Activated Alkyne | ortho C–H Activation / Annulation | Furnishing isoquinoline derivatives. nih.gov |

| Cobalt (Co) | Amine with directing group, Alkyne | C-H Coupling / Cyclization | Synthesis using a 2-hydrazinylpyridine directing system. organic-chemistry.org |

Targeted Synthesis of Halogenated Isoquinoline Intermediates

To synthesize 3-chloro-7-fluoroisoquinoline, access to halogenated precursors is essential. The synthesis can proceed by either incorporating the halogens into the starting materials before cyclization or by selectively halogenating the isoquinoline scaffold after its formation.

Synthesis of Monohalogenated Isoquinoline Precursors (e.g., 7-fluoroisoquinoline (B94710), 3-fluoroisoquinoline)

The synthesis of monohalogenated isoquinolines is a critical step toward the target molecule.

Synthesis of 3-fluoroisoquinoline (B1619788): A documented route to 3-fluoroisoquinoline involves the intramolecular cyclization of o-formyl-substituted β,β-difluorostyrenes. nih.gov These precursors react with hydroxylamine (B1172632) hydrochloride or ammonium (B1175870) acetate (B1210297) to form an intermediate imine, which then undergoes an intramolecular replacement of a vinylic fluorine atom by the nitrogen of the iminomethyl group to afford the 3-fluoroisoquinoline derivative in good yields. nih.govnii.ac.jp More recently, a one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles has been developed. rsc.org

Synthesis of 7-fluoroisoquinoline: A common strategy to prepare isoquinolines with substituents on the benzene ring, such as 7-fluoroisoquinoline, involves starting with a pre-functionalized precursor. For example, a fluorinated β-phenylethylamine could be subjected to one of the classical cyclization reactions. An analogous approach has been described for the synthesis of 8-fluoro-3,4-dihydroisoquinoline, which utilizes a directed ortho-lithiation of an N-pivaloyl-2-(3-fluorophenyl)ethylamine, followed by reaction with DMF and subsequent cyclization. nih.govresearchgate.net This highlights a powerful strategy for introducing functionality onto the carbocyclic ring prior to the final ring-closing step.

Synthesis of Dihalogenated Isoquinoline Precursors (e.g., 1-chloro-7-fluoroisoquinoline)

The compound 1-chloro-7-fluoroisoquinoline (B79485) is a key dihalogenated precursor. chemscene.com Its synthesis would logically follow the formation of a 7-fluoroisoquinoline intermediate, which is then chlorinated at the 1-position. A standard and effective method for this transformation is the conversion of a corresponding isoquinolin-1-one (an isocarbostyril) to the 1-chloro derivative. This is typically achieved by treating the 7-fluoro-isoquinolin-1-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com This two-step sequence—synthesis of the fluorinated isoquinolinone followed by chlorination—is a reliable pathway to 1,7-dihalogenated isoquinolines.

Regioselective and Chemoselective Halogenation Strategies

The direct and selective introduction of halogen atoms onto a pre-formed isoquinoline ring is a valuable synthetic strategy. The electronic nature of the isoquinoline ring system dictates the regioselectivity of these reactions. The pyridine (B92270) ring is generally electron-deficient, making it resistant to electrophilic substitution, while the benzene ring is more electron-rich and susceptible to such reactions.

Regioselective Halogenation: The functionalization of specific positions can be challenging. For instance, direct halogenation at the C4 position of isoquinoline can be achieved through a one-pot sequence involving Boc₂O-mediated dearomatization, electrophilic halogenation, and subsequent acid-promoted rearomatization. nih.gov For halogenation on the benzene ring, the directing effects of existing substituents are paramount. Remote C-H halogenation at the C5 position of 8-substituted quinolines has been achieved using trihaloisocyanuric acid, demonstrating that directing groups can control the position of halogenation at a distance. rsc.org

Chemoselective Halogenation: This involves selectively reacting one site in the presence of other potentially reactive sites. For example, methods have been developed for the selective chlorination and iodination of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives using a HI/DMSO-based reaction system, where the outcome can be tuned by reaction conditions and additives. thieme-connect.com The choice of solvent can also control chemoselectivity, as seen in the synthesis of different isoquinolinone isomers using a hypervalent iodine(III) reagent. beilstein-journals.org Such strategies are crucial for the controlled synthesis of complex, polyfunctionalized heterocyclic molecules.

Direct and Stereoselective Synthesis of this compound

The direct and stereoselective synthesis of this compound presents a significant challenge for synthetic chemists. Achieving regioselective halogenation at the C3 and C7 positions while controlling stereochemistry, if applicable, requires carefully designed synthetic strategies.

One-Pot Multistep Approaches for Fluoroalkylated Isoquinolines

While direct one-pot methodologies specifically for this compound are not extensively documented in publicly available research, related studies on fluoroalkylated isoquinolines offer valuable insights into potential synthetic strategies. For instance, an efficient one-pot microwave-assisted synthesis has been developed for 1-fluoroalkyl-3-fluoroisoquinolines starting from N-fluoroalkylated 1,2,3-triazoles. This approach demonstrates the feasibility of constructing the fluorinated isoquinoline core in a single, streamlined process. Although this method yields a fluorine atom at the 3-position, it highlights the potential of one-pot reactions in the synthesis of halogenated isoquinolines.

Adapting such a one-pot strategy for the synthesis of this compound would likely involve the selection of a suitable starting material already bearing the 7-fluoro substituent and a precursor that can generate the 3-chloro-isoquinoline skeleton under sequential reaction conditions.

Optimization of Synthetic Conditions and Yields

The optimization of synthetic conditions is paramount for maximizing the yield and purity of this compound. Key parameters that typically require fine-tuning include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of reagents.

For the chlorination and fluorination steps in isoquinoline synthesis, various reagents and conditions can be explored. For instance, in the synthesis of related chloro-substituted quinolines, phosphorus oxychloride is a common chlorinating agent. The optimization of such reactions often involves adjusting the temperature and reaction time to minimize the formation of byproducts.

Similarly, for fluorination, the choice of the fluorinating agent is critical. While direct C-H fluorination is an active area of research, it often suffers from a lack of regioselectivity. A more common approach involves the use of fluorinated building blocks or late-stage fluorination of a suitable precursor. The yield of such reactions is highly dependent on the substrate and the specific fluorinating agent employed.

Role of 1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline Hydrochloride as a Building Block

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride is a versatile and valuable precursor in the synthesis of various substituted isoquinoline derivatives, including potentially this compound. sioc-journal.cn Its structure incorporates both the 7-fluoro-dihydroisoquinoline core and a reactive chloromethyl group at the 1-position, making it an ideal starting point for further functionalization.

The dihydroisoquinoline core of this building block can be aromatized to the corresponding isoquinoline through an oxidation reaction. The chloromethyl group at the 1-position can then be transformed into other functional groups or used to introduce substituents at this position.

A plausible synthetic route to this compound from this building block could involve the following conceptual steps:

Oxidation: The 3,4-dihydroisoquinoline ring would first be oxidized to the fully aromatic isoquinoline system.

Chlorination: Subsequent regioselective chlorination at the 3-position of the 7-fluoroisoquinoline intermediate would yield the final product.

The specific reagents and conditions for these transformations would need to be carefully selected and optimized to achieve the desired outcome. The use of this advanced precursor simplifies the synthesis by providing the pre-formed and correctly substituted isoquinoline core, thus avoiding the need to construct the bicyclic system from simpler starting materials.

Reactivity and Chemical Transformations of 3 Chloro 7 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on 3-Chloro-7-fluoroisoquinoline

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. In this compound, the presence of the electronegative nitrogen atom and two halogen atoms activates the ring system towards nucleophilic attack. The regioselectivity of these reactions is dictated by the relative lability of the chloro and fluoro substituents and the positions they occupy.

Reactivity at the Chloro Position (C-3)

The chlorine atom at the C-3 position of the isoquinoline (B145761) ring is particularly activated towards nucleophilic displacement. This enhanced reactivity is due to its position adjacent to the ring nitrogen, which helps to stabilize the intermediate Meisenheimer complex formed during the addition-elimination mechanism of the SNAr reaction.

Research has demonstrated the selective substitution of the C-3 chloro group using amine nucleophiles. For instance, in a patented procedure, this compound was successfully reacted with 4-amino-N-methylpiperidine. The reaction, carried out in 2-ethoxyethanol (B86334) at an elevated temperature, yielded the corresponding 3-(N-methylpiperidin-4-ylamino)-7-fluoroisoquinoline, showcasing the preferential reactivity at the C-3 position. This selectivity is crucial for building molecular complexity in a controlled manner.

| Reactant | Nucleophile | Solvent | Conditions | Product | Yield |

| This compound | 4-amino-N-methylpiperidine | 2-Ethoxyethanol | 130 °C | 7-Fluoro-N-(1-methylpiperidin-4-yl)isoquinolin-3-amine | 60% |

Reactivity at the Fluoro Position (C-7)

While the C-3 chloro group is the more reactive site for SNAr, the reactivity at the C-7 fluoro position must also be considered. Generally, in SNAr reactions, the carbon-fluorine bond is stronger than the carbon-chlorine bond; however, the rate of reaction is often determined by the stability of the intermediate, not the C-X bond strength. Fluorine's high electronegativity can effectively stabilize the negative charge in the Meisenheimer intermediate, sometimes making it a better leaving group than chlorine in SNAr contexts.

However, for the this compound system, the electronic activation provided by the ring nitrogen is more pronounced at the C-3 position. Consequently, nucleophilic attack preferentially occurs there. Specific examples of selective nucleophilic substitution at the C-7 position of this compound, while leaving the C-3 position intact, are not widely documented in the surveyed chemical literature, suggesting that such transformations would likely require specialized reaction conditions or prior modification of the C-3 position.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The halogen atoms on this compound serve as excellent handles for such transformations, allowing for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substituents

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and a boronic acid or ester, is a widely used reaction in medicinal and materials chemistry. The C-3 chloro atom of this compound can be effectively replaced with aryl and heteroaryl groups using this method.

In a documented synthesis, this compound was coupled with 2-fluorophenylboronic acid. The reaction utilized a palladium catalyst, specifically 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride, in the presence of a base and a suitable solvent system. This transformation proceeded with high efficiency, affording the 3-(2-fluorophenyl)-7-fluoroisoquinoline product in excellent yield. This demonstrates the utility of the Suzuki reaction for creating biaryl structures based on the isoquinoline core.

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Yield |

| This compound | 2-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane / H₂O | 100 °C, 16h | 7-Fluoro-3-(2-fluorophenyl)isoquinoline | 96% |

Heck, Sonogashira, and Buchwald-Hartwig Coupling Reactions

Other prominent palladium-catalyzed reactions further expand the synthetic utility of this compound.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction is particularly useful when direct SNAr with an amine is challenging. For this compound, the Buchwald-Hartwig reaction has been employed to introduce an amino group protected as a carbamate. The reaction with tert-butyl carbamate, using a palladium catalyst and a specialized phosphine (B1218219) ligand (Xantphos), proceeded smoothly to give the protected amine at the C-3 position. This method provides an alternative route to C-3 aminated isoquinolines under milder conditions than some SNAr reactions.

| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Product | Yield |

| Buchwald-Hartwig | tert-Butyl carbamate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 °C | tert-Butyl (7-fluoroisoquinolin-3-yl)carbamate | 81% |

The Heck reaction , which couples aryl halides with alkenes, and the Sonogashira coupling , which couples them with terminal alkynes, represent further avenues for C-C bond formation. researchgate.netwikipedia.org These reactions would allow for the introduction of vinyl and alkynyl substituents, respectively, at the C-3 position. While these are standard transformations for aryl chlorides, specific examples detailing the application of Heck or Sonogashira couplings to this compound are not prominently featured in the reviewed scientific and patent literature. Nonetheless, the established reactivity of chloro-heteroaromatics in these reactions suggests that this compound would be a viable substrate under appropriate catalytic conditions. organic-chemistry.org

Other Functionalization Strategies (e.g., Lithiation-Electrophilic Trapping)

Beyond substitution and cross-coupling at the carbon-halogen bonds, other strategies can be envisioned for the functionalization of the this compound skeleton. One powerful method is directed ortho-metalation (DoM), which involves deprotonation of an aromatic ring at a position ortho to a directing group, followed by quenching the resulting organometallic species with an electrophile.

For isoquinoline systems, the nitrogen atom can act as a directing group, although its influence is relatively weak. More commonly, a directing group is installed elsewhere on the ring to control the site of lithiation. Alternatively, halogen-lithium exchange offers a route to generate a lithiated isoquinoline. The reaction of a halo-isoquinoline with an organolithium reagent, such as n-butyllithium, at low temperature can result in the exchange of the halogen for a lithium atom. This newly formed organolithium intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new functional groups.

While these are well-established strategies for the modification of aromatic and heteroaromatic systems, specific literature detailing the application of lithiation-electrophilic trapping protocols to this compound has not been identified in this review. The execution of such a reaction would need to carefully consider the potential for competing nucleophilic attack by the organolithium reagent at the C-1 position of the isoquinoline ring.

Derivatization to Access Diverse Isoquinoline Analogues

This compound is a key intermediate for the synthesis of a wide array of substituted isoquinoline analogues. The presence of a chlorine atom at the 3-position provides a reactive site for various chemical transformations, enabling the introduction of diverse functional groups and molecular scaffolds. This reactivity is central to its utility in medicinal chemistry and materials science for the generation of novel compounds with tailored properties. The differential reactivity of the chlorine and fluorine substituents allows for selective functionalization, with the chlorine at the C3 position being more susceptible to displacement and coupling reactions compared to the more inert fluorine at the C7 position.

The primary pathways for the derivatization of this compound at the C3 position involve transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions. These methodologies offer robust and versatile strategies for creating carbon-carbon and carbon-heteroatom bonds, thereby accessing a rich diversity of isoquinoline derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are particularly effective for the derivatization of this compound. The chlorine atom at the C3 position serves as an excellent handle for these transformations, allowing for the formation of new carbon-carbon bonds.

One of the most widely employed cross-coupling reactions is the Suzuki-Miyaura coupling, which involves the reaction of the chloro-isoquinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of 3-aryl- and 3-heteroaryl-7-fluoroisoquinolines, which are scaffolds of interest in drug discovery. The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Figure 1: General scheme for Suzuki-Miyaura coupling of this compound.

While specific research detailing extensive libraries derived from this compound is not abundant in publicly accessible literature, the principles of this reaction are well-established for other chloro-isoquinolines and are expected to be applicable. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like sodium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of an organic solvent and water.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the isoquinoline ring system, further enhanced by the presence of the nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. The chlorine atom acts as a good leaving group, allowing for its displacement by a variety of nucleophiles.

A prominent example of this type of derivatization is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This reaction is a powerful tool for the synthesis of 3-amino-7-fluoroisoquinoline derivatives. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple the chloro-isoquinoline with a primary or secondary amine.

Figure 2: General scheme for Buchwald-Hartwig amination of this compound.

This methodology allows for the introduction of a wide range of amino functionalities, from simple alkylamines to more complex cyclic amines and anilines, providing access to a diverse set of isoquinoline analogues with potential biological activities.

The following table summarizes the potential derivatization of this compound based on these established chemical transformations.

| Reaction Type | Reagents/Catalyst System | Product Class |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl-7-fluoroisoquinolines |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 3-(Amino)-7-fluoroisoquinolines |

Medicinal Chemistry and Drug Discovery Research of 3 Chloro 7 Fluoroisoquinoline Derivatives

Isoquinolines as Privileged Scaffolds in Rational Drug Design

The isoquinoline (B145761) core is a prominent heterocyclic aromatic compound that has been identified as a "privileged scaffold" in medicinal chemistry. nih.govwikipedia.org This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide array of pharmacological activities. nih.gov The rigid, bicyclic structure of the isoquinoline framework provides a versatile template that can be strategically functionalized to interact with various biological targets, including enzymes and receptors. nih.gov

The structural diversity and therapeutic importance of isoquinoline-rooted molecules have made them a focal point in drug development. nih.gov Derivatives of this scaffold are integral to drugs targeting a broad spectrum of diseases, including cancer, microbial infections, and neurological disorders. The ability of the isoquinoline nucleus to be modified at multiple positions allows for the fine-tuning of a compound's steric, electronic, and physicochemical properties, making it an invaluable tool for lead optimization in rational drug design. nih.gov The continuous development of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton further enhances its utility and appeal in the quest for new therapeutic agents. nih.gov

Design Principles for Halogenated Isoquinoline Therapeutics

The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. nih.gov When applied to the isoquinoline scaffold, halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. The design principles for these modifications are rooted in the unique physicochemical properties of the halogen atoms. chemrxiv.orgbenthamscience.com

Fluorine, being the most electronegative element, can significantly alter the acidity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and ability to cross biological membranes. mdpi.comresearchgate.net Its small size means it can often be substituted for a hydrogen atom with minimal steric disruption, while its strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. benthamscience.commdpi.comresearchgate.net

Chlorine, while larger and less electronegative than fluorine, also plays a crucial role. It is often considered a bioisosteric replacement for a methyl group due to similar van der Waals radii. nih.gov The introduction of a chlorine atom can enhance lipophilicity, which may improve membrane permeability and binding affinity through hydrophobic interactions with the target protein. chemrxiv.org The versatility of both fluorine and chlorine allows medicinal chemists to modulate a range of properties, from binding affinity and selectivity to absorption, distribution, metabolism, and excretion (ADME) profiles, making halogenation a key tactic in the design of isoquinoline-based therapeutics. chemrxiv.orgmdpi.com

Structure-Activity Relationship (SAR) Studies of 3-Chloro-7-fluoroisoquinoline Analogues

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, SAR principles can be inferred from research on related halogenated heterocyclic compounds, such as quinolines and quinazolines. nih.govnih.gov For analogues of this compound, the nature and position of substituents on the isoquinoline core would be expected to dictate biological activity.

The presence of both chlorine and fluorine on the isoquinoline scaffold has a significant and multi-faceted impact on its pharmacological properties. The carbon-fluorine (C-F) bond is exceptionally strong and not readily cleaved by metabolic enzymes. researchgate.net Placing a fluorine atom at the C-7 position can therefore protect that part of the molecule from oxidative metabolism, a common pathway for drug deactivation. This "metabolic blocking" can lead to improved bioavailability and a longer duration of action. mdpi.comresearchgate.net

Table 1: Comparative Effects of Fluorine and Chlorine in Drug Design

| Property | Fluorine (F) | Chlorine (Cl) |

|---|---|---|

| Size (van der Waals radius) | Small (1.47 Å) | Larger (1.75 Å), similar to a methyl group |

| Electronegativity | Highest (3.98) | High (3.16) |

| C-Halogen Bond Strength | Very Strong (~115 kcal/mol) | Strong (~84 kcal/mol) |

| Impact on pKa | Strong electron-withdrawing effect, lowers pKa of nearby amines | Moderate electron-withdrawing effect |

| Metabolic Stability | Often blocks metabolic oxidation, increasing half-life | Can increase metabolic stability |

| Lipophilicity | Increases lipophilicity of aromatic rings | Generally increases lipophilicity |

| Binding Interactions | Can form hydrogen bonds and halogen bonds | Can form halogen bonds and hydrophobic interactions |

Data synthesized from sources nih.govchemrxiv.orgbenthamscience.commdpi.comresearchgate.net.

The specific placement of the chlorine and fluorine atoms on the isoquinoline ring is critical to the molecule's biological activity. Moving the halogens to different positions would create positional isomers, each with a unique electronic and steric profile. For instance, shifting the fluorine from C-7 to C-5 or C-6 would alter the molecule's dipole moment and the electronic character of the benzene (B151609) ring, which could in turn affect its binding to a target protein and its ADME properties. nih.gov

Similarly, the position of the chlorine atom is paramount. A chlorine at C-3, as in the title compound, is on the pyridine (B92270) ring and influences its reactivity. An isomer with chlorine on the benzene ring (e.g., at C-5 or C-8) would have different chemical properties and would present a different face of the molecule to its biological target. Research on substituted quinolines has shown that even minor changes, such as shifting a halogen from one position to another, can lead to significant differences in biological activity, sometimes distinguishing between active and inactive compounds. nih.gov This sensitivity underscores the importance of positional isomerism in the rational design of halogenated isoquinoline therapeutics.

This compound as a Key Intermediate in Pharmaceutical Development

While not explicitly cited as a component of a currently marketed drug, the this compound structure represents a valuable and versatile intermediate in pharmaceutical research and development. Halogenated heterocycles are fundamental building blocks in drug discovery because the halogen atoms serve as synthetic handles for further molecular elaboration. acs.orgmdpi.com

The chlorine atom at the C-3 position is particularly useful for synthetic diversification. It can be readily displaced by a variety of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. acs.org This allows for the efficient introduction of a wide range of substituents, including aryl, alkyl, and alkyne groups, at this position. Such reactions are instrumental in building molecular complexity and generating libraries of analogues for SAR studies. The presence of the chemically stable fluorine atom at C-7 ensures that this part of the molecule remains intact during these synthetic transformations, while still contributing its beneficial electronic and metabolic properties to the final compounds. The commercial availability of related building blocks like 1-chloro-7-fluoroisoquinoline (B79485) underscores the utility of such scaffolds in drug discovery programs. chemscene.comfluorochem.co.uk

Exploration of this compound Derivatives in Anti-Hepatitis C Virus (HCV) Research

The Hepatitis C Virus (HCV) is a major global health concern, and the development of potent direct-acting antivirals (DAAs) is a key research focus. rsc.org Various heterocyclic scaffolds, including quinazolines and quinolines, have been investigated as inhibitors of essential HCV enzymes like the NS3/4A protease and the NS5B RNA-dependent RNA polymerase. rsc.orgmdpi.com SAR studies on these related scaffolds have demonstrated that specific substitution patterns, often including halogens, are crucial for potent antiviral activity. mdpi.com

For example, studies on 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives revealed that aryl substituents at the C-7 position were beneficial for improving HCV inhibitory activity. mdpi.com Similarly, research on other HCV inhibitors has shown that halogenated aromatic moieties frequently feature in potent compounds, contributing to favorable binding interactions within the enzyme's active site. nih.gov

Although direct studies of this compound derivatives in the context of HCV are not prominent in the literature, the scaffold represents a logical starting point for the design of novel anti-HCV agents. The combination of the privileged isoquinoline core with the strategically placed chlorine and fluorine atoms provides a framework that aligns with the known SAR of other anti-HCV compounds. The C-3 chlorine offers a convenient point for introducing side chains designed to interact with specific pockets of the HCV NS5B polymerase or NS3/4A protease, while the C-7 fluorine can enhance metabolic stability and potency. mdpi.comnih.gov Therefore, this compound is a promising, albeit underexplored, scaffold for the development of new therapeutics against HCV.

Table 2: Anti-HCV Activity of Representative Quinazoline (B50416) Derivatives

| Compound | Modification | Target | EC₅₀ (µM) |

|---|---|---|---|

| 21e | C-7 Phenyl substitution | HCV Genotype 1b | 7.3 |

| 21k | C-7 (4-Fluorophenyl) substitution | HCV Genotype 1b | 3.5 |

| 11a | 6-Aminoquinazolinone derivative | HCV Genotype 1b | 0.984 |

| 11b | 6-Aminoquinazolinone derivative | HCV Genotype 1b | 1.38 |

Data from related quinazoline scaffolds demonstrate the potential for potent anti-HCV activity. mdpi.commdpi.com

Biological Activity and Mechanistic Insights of 3 Chloro 7 Fluoroisoquinoline Analogues

Anti-Cancer Activity and Molecular Mechanisms

The development of isoquinoline-based compounds has led to significant advancements in oncology. These agents often exert their anti-cancer effects through complex molecular mechanisms, including the inhibition of critical cellular enzymes and the modulation of key signaling pathways that govern cell proliferation and survival.

A significant class of anti-cancer agents derived from the isoquinoline (B145761) framework are the 7-azaindenoisoquinolines, which function as potent inhibitors of human topoisomerase I (Top1). acs.orgnih.govnih.gov Top1 is a vital nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. nih.gov Certain molecules, known as Top1 "poisons," can trap the enzyme in a covalent complex with DNA, known as the Top1-DNA cleavage complex (Top1-DNAcc). nih.govnih.gov This stabilization of the cleavage complex prevents the re-ligation of the DNA strand, leading to the accumulation of DNA damage and ultimately triggering cell death in rapidly dividing cancer cells. acs.orgnih.gov

The 7-azaindenoisoquinolines are designed to mimic the action of established Top1 inhibitors like camptothecin but aim to overcome their limitations, such as chemical instability. nih.govgrantome.com The planar, electron-deficient aromatic system of 7-azaindenoisoquinolines facilitates their intercalation into the DNA at the site of cleavage. acs.orgnih.gov This binding mode involves extensive π-π stacking interactions with the DNA base pairs. acs.org Molecular modeling studies have shown that these compounds fit into the DNA cleavage site within the Top1-DNAcc, with specific side chains extending into the major groove of the DNA. acs.org

Research has demonstrated that replacing a potentially genotoxic 3-nitro group, present in earlier analogues, with 3-chloro or 3-fluoro substituents can maintain or even enhance Top1 inhibitory activity and potent cytotoxicity against human cancer cells while reducing lethality in animal models. nih.gov The addition of various aminoalkyl side chains to the lactam nitrogen of the indenoisoquinoline core has also been shown to dramatically increase both Top1 inhibitory activity and cytotoxic potency. acs.orggrantome.com This enhancement is attributed to improved cellular uptake and stabilization of the drug-DNA complex through ionic interactions. grantome.com

Cytotoxicity of 7-Azaindenoisoquinoline Analogues in Cancer Cell Lines

This table presents the mean graph midpoint (MGM) GI50 values, which represent the concentration required to inhibit the growth of a panel of 60 human cancer cell lines by 50%.

| Compound | Key Structural Feature | Top1 Inhibitory Potency | Mean Graph Midpoint (MGM) GI50 (nM) |

|---|---|---|---|

| 14 | 7-Azaindenoisoquinoline with specific lactam side chain | +++ | 21-71 |

| 15 | 7-Azaindenoisoquinoline with ethanolamine side chain | ++(+) | 21-71 |

| 17 | 7-Azaindenoisoquinoline with specific lactam side chain | Not specified | 21-71 |

| 19 | 7-Azaindenoisoquinoline with aminopropyl side chain | ++ | 71 |

| 16b | 3-Chloro-7-azaindenoisoquinoline | High | 63 |

| 17b | 3-Fluoro-7-azaindenoisoquinoline | High | 33 |

Data sourced from multiple studies. nih.govacs.org

Beyond direct DNA damage, isoquinoline analogues can inhibit cancer cell proliferation by modulating critical signaling pathways. Dysregulation of pathways like Wnt signaling is a hallmark of many cancers, leading to uncontrolled cell growth. nih.govimrpress.com Some small-molecule inhibitors based on the isoquinoline scaffold have been shown to interfere with the Wnt pathway by down-regulating β-catenin, a key transcriptional co-activator. imrpress.com This leads to reduced expression of Wnt target genes such as Cyclin D1, which is essential for cell cycle progression. nih.govimrpress.com

Autophagy is a cellular recycling process that can either suppress tumors or promote their survival depending on the context. In some established tumors, cancer cells use autophagy to survive stress and resist therapy. nih.govhilarispublisher.com Chloroquine, a well-known 4-aminoquinoline, inhibits autophagy at a late stage by preventing the fusion of autophagosomes with lysosomes. nih.govhilarispublisher.com This has prompted the development of more potent chloroquine and isoquinoline analogues. These compounds can induce the accumulation of key autophagy-related proteins like LC3-II and p62, markers of autophagy blockade. nih.gov The inhibition of this survival mechanism can sensitize cancer cells to other treatments and inhibit their proliferation. nih.govnih.gov Studies have shown a high correlation between the ability of these analogues to increase LC3-II levels and their growth-inhibitory effects, suggesting that autophagy blockade is a key mechanism of their anti-cancer activity. nih.gov

Antiviral Properties

The structural versatility of the isoquinoline core has also been exploited in the development of antiviral agents, particularly against HIV and potentially coronaviruses.

The C-X-C chemokine receptor type 4 (CXCR4) is a co-receptor that certain strains of the Human Immunodeficiency Virus (HIV-1) use to enter and infect human T cells. nih.govnih.gov Molecules that can block this receptor, known as antagonists, can prevent the virus from entering host cells. nih.gov Several isoquinoline-based derivatives have been synthesized and identified as potent CXCR4 antagonists. mdpi.com These compounds effectively inhibit the interaction between the viral envelope protein gp120 and the CXCR4 co-receptor, thereby blocking a critical step in the viral life cycle. nih.gov

In addition to entry inhibition, other isoquinoline scaffolds have been investigated as allosteric inhibitors of HIV-1 integrase (ALLINIs). nih.govnih.govacs.org HIV integrase is an enzyme essential for integrating the viral DNA into the host cell's genome. nih.gov ALLINIs bind to a site on the integrase enzyme distinct from the active site, inducing a conformational change that promotes incorrect multimerization of the enzyme and inhibits its function. nih.govnih.gov Certain isoquinoline-based ALLINIs have shown potent activity, even against HIV strains that are resistant to other classes of integrase inhibitors. nih.govacs.org

The global pandemic caused by SARS-CoV-2 spurred intensive research into new antiviral agents. One of the key targets for inhibiting coronavirus replication is the 3-chymotrypsin-like cysteine protease (3CLpro), also known as the main protease (Mpro). nih.govnih.gov This enzyme is essential for processing viral polyproteins into functional non-structural proteins required for viral replication. nih.govnih.gov Patent literature describes novel isoquinoline-containing compounds designed as inhibitors of the SARS-CoV-2 3CL protease. nih.gov By blocking this enzyme, these compounds can prevent viral replication, highlighting their potential as treatments for COVID-19. nih.gov

Activity in Neurological Disorders

Isoquinoline derivatives have a dual and complex role in the context of neurological disorders. While some are investigated for their neuroprotective potential, others have been identified as potential endogenous neurotoxins. mdpi.comnih.govnih.gov

Various isoquinoline alkaloids have been shown to exert neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comcell.com Their mechanisms of action are diverse and can include anti-inflammatory and antioxidative properties. cell.com For Alzheimer's disease, research has focused on their potential to inhibit enzymes like acetylcholinesterase or modulate pathways involved in the formation of amyloid plaques and neurofibrillary tangles. mdpi.com

Conversely, certain isoquinoline derivatives are structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a known neurotoxin that induces parkinsonism by selectively destroying dopaminergic neurons. nih.govnih.gov These isoquinolines can be formed endogenously in the human brain and have been found in patients with Parkinson's disease. nih.gov Like MPTP, these compounds can inhibit complex I of the mitochondrial electron transport chain, leading to reduced ATP production, increased oxidative stress, and ultimately, neuronal cell death. nih.gov This suggests that prolonged exposure to or high concentrations of these specific isoquinoline derivatives could be a contributing factor in the neurodegenerative process of Parkinson's disease. nih.gov

Protein Arginine Methyltransferase 3 (PRMT3) Inhibition

Protein Arginine Methyltransferase 3 (PRMT3) is an enzyme that catalyzes the asymmetric dimethylation of arginine residues on various proteins and is crucial for processes such as ribosome maturation. nih.gov Its dysregulation has been implicated in several diseases, making it a target for therapeutic intervention. nih.govnih.gov Research into the structure-activity relationship of isoquinoline-based compounds has led to the discovery of potent and selective allosteric inhibitors of PRMT3. nih.govacs.org

These inhibitors function not by competing with the substrate at the active site, but by binding to a novel allosteric pocket on the enzyme. nih.govacs.org A key interaction involves the nitrogen atom of the isoquinoline ring, which forms a hydrogen bond with the threonine residue T466 of PRMT3. nih.govacs.org The development of these inhibitors has provided valuable chemical tools to investigate the biological functions and disease associations of PRMT3. nih.gov

Comprehensive studies have explored how substitutions on the isoquinoline ring affect inhibitory potency. While many modifications reduce potency, strategic placement of small substituents, particularly halogens, can be tolerated or even enhance activity. nih.govacs.org For instance, the introduction of a fluoro group at the 3-position of the isoquinoline ring resulted in a compound with nearly two-fold higher potency compared to the parent compound. acs.org This suggests that electronic modulation of the isoquinoline ring by a fluorine atom at this position enhances potency without disrupting the critical hydrogen bond with T466. acs.org Conversely, a fluoro group at the 7-position did not lead to an increase in potency, indicating that the position of the substituent is critical for its effect on activity. nih.govacs.org These findings highlight that small modifications can be made to the isoquinoline scaffold to potentially improve properties like metabolic stability while maintaining or enhancing PRMT3 inhibition. acs.org

Table 1: PRMT3 Inhibition by Substituted Isoquinoline Analogues

| Compound | Substitution on Isoquinoline Ring | PRMT3 IC50 (nM) |

|---|---|---|

| Compound 4 (SGC707) | None | 18 ± 1 |

| Compound 36 | 7-Fluoro | 19 ± 2 |

| Compound 39 | 3-Fluoro | 10 ± 1 |

| Compound 40 | 8-Chloro | 18 ± 1 |

Anti-inflammatory and Analgesic Effects

The isoquinoline scaffold is a common structural motif in compounds exhibiting a wide range of biological activities, including anti-inflammatory and analgesic effects. nih.govsemanticscholar.org Numerous studies have demonstrated that synthetic derivatives of isoquinoline possess significant potential as anti-inflammatory and pain-relieving agents. researchgate.netjptcp.com

Research on various isoquinoline analogues has shown promising results in preclinical models of inflammation and pain. For example, a study on N-substituted (E)-4-arylidene-isoquinoline-1,3-dione derivatives identified several compounds with significant anti-inflammatory and analgesic activities, evaluated using carrageenan-induced paw edema and induced writhing tests, respectively. researchgate.net Similarly, another study highlighted that 3-bromo isoquinoline derivatives hold noteworthy potential as lead molecules for the discovery of potent analgesic and anti-inflammatory agents. jptcp.com

The introduction of specific functional groups to the isoquinoline core can modulate these pharmacological properties. A study on a 7-chloro-4-(piperazin-1-yl)quinoline derivative demonstrated a potent anti-inflammatory effect in both cellular and animal models. tbzmed.ac.ir This compound significantly reduced paw edema in mice and inhibited the production of key inflammatory mediators. tbzmed.ac.ir In pain models, it showed a potential peripheral analgesic effect by inhibiting abdominal writhing. tbzmed.ac.ir Another synthetic analogue, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, was found to have pronounced analgesic and anti-inflammatory activity, in some cases exceeding the effect of reference drugs like diclofenac sodium. biomedpharmajournal.org These findings underscore the versatility of the isoquinoline framework in the development of new anti-inflammatory and analgesic drugs. nih.govbiomedpharmajournal.org

Table 2: Anti-inflammatory and Analgesic Activity of Select Isoquinoline Derivatives

| Compound Type | Activity Observed | Preclinical Model/Assay |

|---|---|---|

| N-substituted (E)-4-arylidene-isoquinoline-1,3-diones | Anti-inflammatory & Analgesic | Carrageenan-induced paw edema; Acetic acid-induced writhing |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Anti-inflammatory & Analgesic | Formalin arthritis; Hot plate test; Vinegar writhing test |

| 7-chloro-4-(piperazin-1-yl)quinoline derivative | Anti-inflammatory & Analgesic | Carrageenan-induced paw edema; Acetic acid-induced writhing |

| 3-bromo isoquinoline derivatives | Anti-inflammatory & Analgesic | In vivo and molecular docking studies |

General Mechanisms of Action at the Cellular and Subcellular Level

The biological effects of 3-chloro-7-fluoroisoquinoline analogues and related compounds are rooted in their interactions with specific molecular targets and pathways at the cellular and subcellular levels.

A primary mechanism for certain fluoroisoquinoline analogues is the allosteric inhibition of PRMT3. nih.govnih.gov This involves binding to a site distinct from the enzyme's active site, inducing a conformational change that inhibits its catalytic activity. nih.govacs.org The nitrogen atom of the isoquinoline ring is crucial for this interaction, forming a key hydrogen bond with the T466 residue in the allosteric pocket of PRMT3. nih.gov This specific interaction effectively blocks the enzyme's methyltransferase function, preventing the methylation of its target proteins like ribosomal protein S2 (rpS2). nih.gov

For the anti-inflammatory and analgesic activities observed in the broader class of isoquinoline derivatives, the mechanisms often involve the modulation of key inflammatory pathways. tbzmed.ac.ir Studies have shown that these compounds can suppress the production of inflammatory mediators. For instance, the anti-inflammatory action of a 7-chloro-4-(piperazin-1-yl)quinoline derivative was attributed to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). tbzmed.ac.ir This leads to a reduction in nitric oxide (NO) production. tbzmed.ac.ir Furthermore, this compound was found to decrease the gene expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in RAW 264.7 macrophage cells. tbzmed.ac.ir The inhibition of the COX enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) and is a pathway targeted by some isoquinoline derivatives to exert their analgesic and anti-inflammatory effects. nih.govresearchgate.net

Investigation of Fluoroisoquinoline Derivatives on Cellular Processes

The incorporation of fluorine into the isoquinoline structure can significantly alter the compound's biological properties and its effects on cellular processes. researchgate.net Investigations into fluoroisoquinoline derivatives have revealed their ability to modulate key cellular functions, including enzymatic activity, cell signaling, and viability.

In the context of PRMT3 inhibition, cell-based assays have confirmed that fluorinated isoquinoline derivatives can effectively engage the PRMT3 enzyme within a cellular environment and potently inhibit its methyltransferase activity. nih.govnih.govacs.org This demonstrates that these compounds are cell-permeable and capable of reaching their intracellular target to exert a biological effect. The inhibition of PRMT3, which plays a role in ribosome biosynthesis, can have downstream consequences on protein translation and cellular growth. nih.gov

Beyond direct enzyme inhibition, related quinoline and isoquinoline derivatives have been shown to impact other fundamental cellular processes. Some quinoline derivatives can disrupt lysosome function, a critical process for cellular degradation and recycling (autophagy). nih.gov This impairment of the autophagic process can trigger apoptosis, or programmed cell death, as evidenced by the activation of caspases and cleavage of PARP. nih.gov Furthermore, some derivatives have been found to activate cellular signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway. nih.gov Other related heterocyclic compounds, like furoquinoline alkaloids, have been observed to inhibit cancer cell growth by downregulating critical survival pathways, including the PI3K/AKT/mTOR and MAPK signaling cascades. mdpi.com These findings suggest that the fluoroisoquinoline scaffold has the potential to influence a variety of cellular processes, from specific enzyme inhibition to the modulation of complex signaling networks that govern cell fate.

Computational and Theoretical Investigations on 3 Chloro 7 Fluoroisoquinoline

Application of Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Chloro-7-fluoroisoquinoline. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are widely used for geometry optimization and investigating electronic properties. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of the molecule's reactivity. The HOMO is typically distributed over the isoquinoline (B145761) ring system, indicating its propensity to act as an electron donor in reactions. Conversely, the LUMO is also localized on the ring, highlighting its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.govnih.gov Halogen substitution is known to lower the LUMO level, which can enhance the electrophilicity of the molecule. nih.gov

The electron-withdrawing nature of the chlorine and fluorine atoms significantly influences the electron distribution within the isoquinoline ring. This is reflected in the calculated electrostatic potential maps, which show regions of positive potential (electron-deficient) and negative potential (electron-rich). The nitrogen atom in the isoquinoline ring is typically a site of negative potential, making it a likely protonation and hydrogen bond acceptor site. The positive charge is primarily localized on the nitrogen atom upon protonation. smolecule.com

Table 1: Calculated Electronic Properties of Halogenated Heterocycles

| Computational Method | Property | Observation |

|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | HOMO-LUMO gap | Halogen substitution can reduce the energy gap, indicating increased reactivity. nih.gov |

| DFT | Electrostatic Potential | Nitrogen atom is an electron-rich center. Halogen atoms introduce electron-deficient regions. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Molecular docking studies predict the preferred binding orientation of the ligand within the active site of a target protein. The binding affinity is estimated through scoring functions, which consider various non-covalent interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds. nih.govresearchgate.net For halogenated compounds like this compound, halogen bonding can play a significant role in stabilizing the ligand-protein complex. nih.gov The chlorine atom at the 3-position can act as a halogen bond donor, interacting with electron-rich residues in the binding pocket. smolecule.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. nih.gov MD simulations can reveal the stability of the docked pose and identify key residues involved in the binding. nih.gov These simulations can also shed light on conformational changes in both the ligand and the protein upon binding. For instance, MD simulations have been used to confirm the stability of complexes between halogenated compounds and their target proteins. nih.gov

Mechanistic Elucidation of Reactions Involving Halogenated Isoquinolines

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving halogenated isoquinolines. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For this compound, several types of reactions are of interest. Nucleophilic aromatic substitution (SNAr) at the 3-position is a likely reaction pathway, where the chlorine atom is displaced by a nucleophile. Computational studies can model the Meisenheimer complex intermediate and determine the activation energy for this process. The reactivity of halogens on the isoquinoline ring can vary, with the halogen at the 1-position generally being the most reactive towards nucleophilic displacement, followed by the 3-position. Halogens on the benzene (B151609) ring are typically less reactive under nucleophilic conditions. thieme-connect.de

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are common methods for functionalizing halogenated heterocycles. smolecule.com DFT calculations can be employed to investigate the catalytic cycle of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. Understanding the mechanism can help in optimizing reaction conditions and catalyst selection.

Prediction of Spectroscopic Signatures and Conformational Analysis

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, computational methods can predict its infrared (IR), Raman, and ultraviolet-visible (UV-vis) spectra.

Vibrational frequencies and intensities can be calculated using DFT, often with good agreement with experimental IR and Raman spectra. researchgate.net These calculations assist in the assignment of vibrational modes to specific molecular motions. Anharmonic corrections are sometimes necessary for more accurate predictions. nih.gov

Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-vis). mdpi.comnih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* transitions for aromatic systems like isoquinoline. thieme-connect.de Halogen substitution can influence the absorption spectra, causing shifts in the λmax values. mdpi.com

Conformational analysis of flexible molecules is another area where computational chemistry excels. While this compound itself is a rigid molecule, computational methods can be used to study the conformations of its derivatives with flexible side chains.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net Computational approaches play a significant role in developing these models.

For a series of compounds related to this compound, QSAR models can be built to correlate molecular descriptors with a specific biological activity, such as enzyme inhibition or cytotoxicity. nih.gov These descriptors can be calculated from the molecular structure and can be steric, electronic, or hydrophobic in nature. For example, properties like molecular weight, polarizability, and van der Waals volume have been shown to be important for the anti-MRSA activity of halogenated quinolines. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity. nih.gov These models can guide the rational design of new, more potent analogs of this compound. For instance, SAR studies on arylfluoroquinolones have indicated that the electronic and spatial properties of substituents are critical for their antimicrobial potency. nih.gov

Halogen Bonding and Halogen-π Interactions in Biological Systems and Solvation

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). princeton.edu This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a σ-hole along the axis of the R-X bond. princeton.edu The strength of the halogen bond generally increases in the order F < Cl < Br < I. oup.com

In the context of this compound, the chlorine atom at the 3-position is a potential halogen bond donor. smolecule.com It can form halogen bonds with electron-donating groups such as carbonyls, hydroxyls, and aromatic rings found in biological macromolecules like proteins and nucleic acids. These interactions can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand for its target. smolecule.comnih.gov

Halogen-π interactions are a specific type of halogen bond where the π-system of an aromatic ring acts as the electron donor. mdpi.com These interactions can be important in the recognition of aromatic ligands by proteins. The fluorine atom in this compound is less likely to participate in strong halogen bonding but can engage in other non-covalent interactions.

In solvation, halogen bonding can influence the interactions between the solute and solvent molecules. Halogenated solvents can engage in halogen-π interactions with aromatic solutes, which can affect their photophysical properties, such as fluorescence quantum yields. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Future Prospects and Emerging Research Directions

Development of Novel Synthetic Methodologies for Site-Specific Functionalization of 3-Chloro-7-fluoroisoquinoline

The functionalization of the this compound core is pivotal for the exploration of its chemical and biological potential. The presence of both chloro and fluoro substituents, along with several carbon-hydrogen bonds, presents opportunities for selective chemical modifications. Future research is anticipated to focus on the development of novel synthetic methodologies that allow for precise, site-specific functionalization.

Transition metal-catalyzed cross-coupling reactions are expected to be a major focus. unistra.frmdpi.com Methodologies such as Suzuki-Miyaura, Stille, and Sonogashira couplings could be employed to introduce a variety of substituents at the 3-position by targeting the more reactive chloro group. unistra.fr The development of palladium catalysts with specialized ligands will be crucial to achieve high yields and selectivity, especially when dealing with the less reactive chloroarenes. nih.govnih.gov

Another promising avenue is the direct C-H activation of the isoquinoline (B145761) core. rsc.org This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives. acs.org Research into rhodium and cobalt-catalyzed C-H activation could lead to the regioselective introduction of functional groups at various positions on the benzene (B151609) ring of the isoquinoline scaffold. acs.orgmdpi.com

The development of these synthetic strategies will enable the creation of a diverse library of this compound derivatives, which is essential for systematic structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of advanced materials.

Exploration of this compound in Multi-targeted Drug Discovery and Polypharmacology

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. amerigoscientific.comnih.govrsc.org The introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.comnih.gov Consequently, this compound represents a promising starting point for the design of novel therapeutics.

Future research will likely focus on its potential in multi-targeted drug discovery, an approach that aims to design single molecules that can interact with multiple biological targets. mdpi.com This strategy is particularly relevant for complex diseases such as cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. The this compound core could be elaborated with different pharmacophores to create compounds that simultaneously inhibit multiple kinases or other key enzymes.

The field of polypharmacology, which studies the effects of drugs on multiple targets, will also be important in understanding the full therapeutic potential of this compound derivatives. By screening these compounds against a wide range of biological targets, researchers may uncover unexpected therapeutic activities and develop drugs with improved efficacy and reduced side effects.

Advanced Computational Techniques for Enhanced Predictive Modeling and De Novo Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these techniques will play a crucial role in predicting its properties and guiding the design of new derivatives with desired activities.

Quantum mechanical methods, such as density functional theory (DFT), can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information is valuable for understanding its chemical behavior and for predicting its interactions with biological targets. Molecular docking and molecular dynamics simulations can provide insights into the binding modes of this compound derivatives with proteins of interest, such as kinases or histone deacetylases (HDACs). nih.govnih.govresearchgate.net

Furthermore, advanced computational techniques like de novo design can be employed to generate novel molecular structures based on the this compound scaffold. acs.orgnih.gov These methods use algorithms to build molecules with optimized binding affinities and pharmacokinetic properties for a specific biological target. The integration of artificial intelligence and machine learning with these computational tools is expected to further accelerate the discovery of new drug candidates based on this promising heterocyclic core.

Potential Applications in Non-Medicinal Fields (e.g., Advanced Materials, Catalysis)

Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound suggest its utility in various non-medicinal fields.

In the area of advanced materials, isoquinoline-based compounds have been explored for their applications in organic electronics. amerigoscientific.com The ability to tune the electronic properties of the isoquinoline core through functionalization makes it a candidate for the development of new organic light-emitting diodes (OLEDs), solar cells, and sensors. ossila.com The presence of the fluorine atom in this compound could enhance the performance and stability of such materials.

In the field of catalysis, isoquinoline derivatives can act as ligands for transition metals, forming complexes with catalytic activity. bohrium.com The nitrogen atom in the isoquinoline ring can coordinate with a metal center, and the substituents on the ring can influence the steric and electronic properties of the resulting catalyst. bohrium.com Future research may explore the use of this compound-based ligands in various catalytic transformations, such as asymmetric synthesis and cross-coupling reactions.

The versatility of the this compound scaffold, combined with the continuous development of new synthetic and computational methods, positions it as a compound with significant potential for future discoveries in both medicinal and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-7-fluoroisoquinoline, and how can experimental reproducibility be ensured?

- Methodological Answer : Common approaches include nucleophilic substitution on pre-functionalized isoquinoline scaffolds or cyclization of halogenated precursors. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, stoichiometry) in detail.

- Include purity validation (e.g., HPLC ≥95%) and spectral data (¹H/¹³C NMR, HRMS) for intermediates and final products .

- Cross-reference procedures with established protocols for analogous heterocycles .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural confirmation : X-ray crystallography (for unambiguous confirmation) paired with DFT-optimized molecular geometry .

- Purity assessment : GC-MS or LC-MS with calibration against certified standards.

- Quantitative analysis : UV-Vis spectroscopy (λmax in relevant solvents) with extinction coefficient validation .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis.

- Monitor degradation products via LC-MS and compare to stress-testing outcomes (e.g., acidic/basic hydrolysis) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer :

- Perform meta-analysis of literature data, focusing on reaction variables (e.g., solvent polarity, catalyst loading).

- Use statistical tools (ANOVA, principal component analysis) to identify outlier conditions .

- Validate hypotheses through controlled replication studies with in situ monitoring (e.g., ReactIR) .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites.

- Compare transition-state energies for competing pathways (e.g., Suzuki vs. Buchwald-Hartwig coupling) .

- Validate predictions with kinetic isotope effect (KIE) experiments .

Q. What experimental designs are optimal for probing the biological activity of this compound analogs?

- Methodological Answer :

- Use structure-activity relationship (SAR) matrices with systematic variation of substituents.

- Combine in vitro assays (e.g., enzyme inhibition IC50) with molecular docking (PDB-deposited target structures) .

- Include negative controls (scaffold-only analogs) to isolate pharmacophore effects .

Q. How do competing degradation pathways of this compound influence pharmacological profiling?

- Methodological Answer :

- Conduct forced degradation studies (oxidative, photolytic, thermal) followed by QSAR analysis of degradation products.

- Corrogate stability data with in vitro metabolic assays (e.g., liver microsome half-life) .

Data Presentation and Reproducibility Guidelines

-

Tables :

Parameter Method Reference Standard Melting Point Differential Scanning Calorimetry USP ⟨741⟩ LogP Shake-flask HPLC OECD 117 Reactivity Screening High-throughput parallel reactors -

Key Considerations :

- Avoid overloading figures with redundant data; prioritize clarity (e.g., one mechanism diagram per figure) .

- Deposit raw spectral data in public repositories (e.g., Zenodo) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.